3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)-2H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c1-5-8-6(9(10,11)12)3-2-4-7(8)14-13-5;/h2-4H,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPSVOJFPMEQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride typically involves the reaction of 3-methylindazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Introduction to 3-Methyl-4-(trifluoromethyl)-1H-indazole Hydrochloride
This compound is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the potential of indazole derivatives, including this compound, as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- FGFR Inhibition : Research indicates that indazole derivatives can inhibit FGFR1 with IC50 values in the low nanomolar range, suggesting strong potential as anticancer agents .
- Case Study : A series of indazole derivatives were synthesized and evaluated for their inhibitory activity against FGFRs. One derivative exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating its potency in inhibiting tumor growth in xenograft models .
Tyrosine Kinase Inhibition
The compound has also been studied for its role as a tyrosine kinase inhibitor, particularly in the treatment of chronic myelogenous leukemia (CML):
- Mechanism : It acts by inhibiting specific tyrosine kinases involved in the signaling pathways that promote cancer cell proliferation and survival.
- Clinical Relevance : The compound has shown efficacy against drug-resistant strains of CML, providing a therapeutic option for patients who do not respond to first-line treatments like imatinib .
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents : The synthesis may utilize starting materials such as 4-methyl-1H-imidazole and trifluoromethylated phenylamines.
- Process : A one-pot reaction method has been developed that enhances yield and purity while adhering to green chemistry principles .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
- Structural Complexity : The target compound has a simpler indazole scaffold compared to hybrid structures like compound 156 (pyrrolo-pyridine) or nilotinib (imidazole-pyrimidine). This simplicity may enhance metabolic stability but reduce target specificity .
- Trifluoromethyl (CF₃) Group : All compounds feature a CF₃ group, which enhances lipophilicity and resistance to oxidative metabolism. However, its position (e.g., 4-CF₃ in indazole vs. 5-CF₃ in nilotinib) influences binding interactions .
- Synthetic Accessibility : The target compound’s discontinuation contrasts with the 26% yield of compound 156 , suggesting synthetic challenges or scalability issues. Nilotinib’s optimized synthesis reflects its pharmaceutical relevance .
Pharmacological and Physicochemical Properties
- Solubility: The indazole hydrochloride salt likely has moderate aqueous solubility due to its ionic nature, whereas nilotinib’s monohydrate form and imidazole-carboxylic acid derivatives () exhibit tailored solubility for oral bioavailability .
- Stability : Nilotinib’s stability under regulatory guidelines () contrasts with the discontinued status of the target compound, which may indicate instability or formulation difficulties .
- Bioactivity : Compound 156 showed kinase inhibitory activity (ESIMS data, ), while nilotinib’s clinical efficacy is well-documented. The target compound’s bioactivity remains underexplored, possibly contributing to its discontinuation .
Biological Activity
3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : There is significant interest in its anticancer properties, with research indicating its effectiveness in inhibiting tumor growth in various cancer cell lines .
The biological effects of this compound are primarily attributed to its structural characteristics:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Target Interactions : The compound has been shown to interact with specific enzymes and receptors, potentially leading to the inhibition or activation of critical signaling pathways involved in cell proliferation and survival .
Antitumor Activity
Recent studies have highlighted the compound's antitumor activity:
- In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including colon and breast cancer cells. For instance, it showed promising results with IC50 values in the nanomolar range against specific kinases involved in tumorigenesis .
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 (Colon) | <10 |
| MDA-MB-231 (Breast) | <20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies indicated moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing effectiveness comparable to established antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Case Studies
- Anticancer Efficacy : A study involving the administration of this compound in mouse models demonstrated significant tumor reduction rates compared to control groups. The compound was administered at varying doses, showcasing a dose-dependent response in tumor growth inhibition .
- Antimicrobial Assessment : In a comparative study of various indazole derivatives, this compound was found to exhibit superior antimicrobial activity against Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves coupling reactions using protocols analogous to General Procedure H (e.g., heating at 50°C for 2 hours with amines and acid chlorides). Critical parameters include stoichiometric ratios of reactants (e.g., triethylamine as a base) and purification via preparative supercritical fluid chromatography (SFC) or column chromatography. For example, SFC with a Lux A1 column and isopropyl alcohol (IPA) co-solvent achieves >99% enantiomeric purity .
Q. What safety protocols are mandatory when handling this compound in solution-phase reactions?
- Methodological Answer : Use explosion-proof fume hoods, chemical-resistant gloves (e.g., Silver Shield®), and full-face protection. For spills, employ halogen-compatible absorbents followed by neutralization with 10% sodium bicarbonate. Store in sealed glass containers, avoiding heat and moisture .
Q. How should researchers mitigate decomposition risks during long-term storage?
- Methodological Answer : Store in amber glass at -20°C under inert atmosphere with desiccants. Monitor stability via periodic ¹H NMR to detect hydrolysis of the trifluoromethyl group or oxidation of the indazole ring .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and enantiomeric composition of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (e.g., 99.37% purity reported using a C18 column) .
- Enantiomeric Resolution : SFC with chiral columns (e.g., Lux A1) and IPA co-solvent, validated by retention time analysis .
- Structural Confirmation : ¹H NMR (400 MHz in CD₃OD) and ESIMS for molecular ion verification (e.g., m/z 404.2 [M+1]) .
Q. What strategies resolve contradictory bioactivity data across cellular models?
- Methodological Answer :
- Conduct dose-response studies in diverse cell lines (e.g., HEK293, HepG2) with parallel target engagement assays (e.g., thermal shift assays).
- Validate using surface plasmon resonance (SPR) for binding affinity and metabolomic profiling to exclude off-target effects .
Q. How can researchers optimize reaction conditions to minimize by-products during scale-up?
- Methodological Answer :
- Use real-time monitoring via thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.
- Adjust solvent polarity (e.g., THF vs. DCM) and temperature gradients to suppress side reactions. Post-reaction, employ gradient elution in column chromatography for precise separation .
Key Notes for Experimental Design
- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
- Analytical Validation : Cross-validate NMR and mass spectrometry data with computational modeling (e.g., DFT) to confirm structural assignments.
- Contradiction Management : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables causing bioactivity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
